(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine
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Overview
Description
(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine, also known as BFPMD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. BFPMD is a chiral molecule that belongs to the class of diamines and has a molecular weight of 293.17 g/mol.
Mechanism of Action
The mechanism of action of (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In the case of neurodegenerative diseases, (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine is believed to exert its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine can increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have a half-life of approximately 2.5 hours in rats and is rapidly eliminated from the body. (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine in lab experiments include its potent anti-tumor activity, low toxicity, and good pharmacokinetic properties. However, the limitations of using (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine include its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the research and development of (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine. One possible direction is to investigate its potential applications in the treatment of other types of cancer such as leukemia and lymphoma. Another direction is to explore its potential as a therapeutic agent for other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine involves the reaction between 2-bromo-4-fluorobenzylamine and (R)-(-)-1,2-propanediamine. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated at a temperature of 100°C for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
In addition to its anti-tumor activity, (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine has also been investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
properties
IUPAC Name |
(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrFN2/c1-7(5-13)14-6-8-2-3-9(12)4-10(8)11/h2-4,7,14H,5-6,13H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZDUCRSBVLVBH-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NCC1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NCC1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine |
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